![molecular formula C11H7NS2 B078341 Naphtho[2,3-d]thiazole-2(3H)-thione CAS No. 13331-30-1](/img/structure/B78341.png)
Naphtho[2,3-d]thiazole-2(3H)-thione
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Overview
Description
Naphtho[2,3-d]thiazole-2(3H)-thione is a heterocyclic compound that features a fused ring system comprising a naphthalene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene-1-thiol with carbon disulfide and a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d]thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of naphtho[2,3-d]thiazole-2(3H)-thione exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from naphtho[2,3-d]thiazole-4,9-dione have shown effectiveness against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Fungicidal Properties : Certain derivatives have been reported to possess fungicidal activity against pathogens such as Pyricularia oryzae, indicating their potential use in agricultural applications .
Antitumor Activity
The compound has also been investigated for its antitumor properties:
- Inhibition Studies : Naphtho[2,3-d]thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly against Walker 256 carcinoma cell lines. These studies suggest a promising avenue for developing anti-cancer agents based on this scaffold .
Photophysical Properties
This compound exhibits interesting photophysical characteristics that make it suitable for applications in materials science:
- Fluorescence : The compound and its derivatives display fluorescence both in solution and solid states, which can be utilized in imaging and sensing applications. The fluorescence properties are influenced by the extended π-conjugated system present in the structure .
- Bathochromic Shifts : Modifications to the thiazole ring can lead to significant shifts in absorption and emission wavelengths, enhancing their utility in optoelectronic devices .
Antimicrobial Study
A study focused on synthesizing new tricyclic naphtho[2,3-d]thiazole–4,9-dione compounds revealed that derivatives with nitrogen-containing groups showed enhanced antibacterial activity against various Staphylococcus strains. This research emphasizes structure-activity relationships (SAR) crucial for developing effective antibacterial agents .
Antitumor Evaluation
Another significant study investigated the antitumor efficacy of naphtho[2,3-d]thiazole derivatives against Walker 256 carcinoma cells. The findings indicated that certain modifications could improve cytotoxicity, paving the way for further development of these compounds as potential anticancer drugs .
Data Summary Table
Property | Description |
---|---|
Chemical Structure | Fused naphthalene-thiazole system |
Synthesis Methods | Reaction with sulfur compounds; use of amines |
Antimicrobial Activity | Effective against MRSA and other bacterial strains; fungicidal against Pyricularia oryzae |
Antitumor Activity | Inhibitory effects on Walker 256 carcinoma cells |
Photophysical Properties | Exhibits fluorescence; bathochromic shifts observed with structural modifications |
Mechanism of Action
The mechanism of action of Naphtho[2,3-d]thiazole-2(3H)-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-d][1,3]thiazole-4,9-dione: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
Naphtho[1,2-b]benzofuran: Another fused ring system with different heteroatoms, resulting in varied applications and reactivity.
Uniqueness
Naphtho[2,3-d]thiazole-2(3H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and potential bioactivity
Properties
CAS No. |
13331-30-1 |
---|---|
Molecular Formula |
C11H7NS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
InChI Key |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Synonyms |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Origin of Product |
United States |
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